Pexmetinib
Overview
Description
Pexmetinib is a novel small-molecule inhibitor that targets both the angiopoietin-1 receptor Tie-2 and the proinflammatory kinase p38 mitogen-activated protein kinase (MAPK). It has shown efficacy in preclinical models of myelodysplastic syndromes and acute myeloid leukemia . This compound is particularly significant due to its dual inhibitory action, which makes it a promising candidate for therapeutic applications in hematologic malignancies.
Mechanism of Action
Target of Action
Pexmetinib, also known as ARRY-614, is a dual inhibitor of the angiopoietin-1 receptor Tie-2 and the proinflammatory kinase p38 MAPK . These targets play crucial roles in various cellular processes. Tie-2 is involved in angiogenesis, while p38 MAPK is implicated in inflammatory responses .
Mode of Action
this compound interacts with its targets by inhibiting their activity. It prevents the activation of downstream effector kinases, thereby disrupting the signaling pathways they regulate . This inhibition can lead to changes in cellular processes, such as leukemic proliferation .
Biochemical Pathways
The primary biochemical pathways affected by this compound are those regulated by Tie-2 and p38 MAPK. These pathways are involved in angiogenesis and inflammation, respectively . By inhibiting these pathways, this compound can alter the downstream effects, such as the proliferation of leukemic cells .
Pharmacokinetics
Previous clinical experience with this compound administered as a powder-in-capsule exhibited high variability in pharmacokinetics . Efforts are ongoing to improve the formulation of this compound to enhance its bioavailability .
Result of Action
this compound’s action results in the inhibition of leukemic proliferation and the prevention of activation of downstream effector kinases . Notably, it has been observed to abrogate the effects of TNFα on healthy hematopoietic stem cells . Treatment of primary myelodysplastic syndrome (MDS) specimens with this compound stimulated hematopoiesis .
Action Environment
Preparation Methods
The synthesis of pexmetinib involves multiple steps, including the formation of key intermediates and the final coupling reactionsIndustrial production methods focus on optimizing yield and purity, often involving high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Pexmetinib undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its activity.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Scientific Research Applications
Pexmetinib has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of Tie-2 and p38 MAPK pathways.
Biology: Researchers use this compound to investigate the role of these pathways in cellular processes and disease states.
Comparison with Similar Compounds
Pexmetinib is unique due to its dual inhibitory action on both Tie-2 and p38 MAPK. Similar compounds include:
Imatinib: A tyrosine kinase inhibitor used to treat chronic myeloid leukemia.
Ponatinib: Another tyrosine kinase inhibitor that targets multiple kinases, including BCR-ABL.
Properties
IUPAC Name |
1-[5-tert-butyl-2-(4-methylphenyl)pyrazol-3-yl]-3-[[5-fluoro-2-[1-(2-hydroxyethyl)indazol-5-yl]oxyphenyl]methyl]urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H33FN6O3/c1-20-5-8-24(9-6-20)38-29(17-28(36-38)31(2,3)4)35-30(40)33-18-22-15-23(32)7-12-27(22)41-25-10-11-26-21(16-25)19-34-37(26)13-14-39/h5-12,15-17,19,39H,13-14,18H2,1-4H3,(H2,33,35,40) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNMRSSIMGCDUTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=N2)C(C)(C)C)NC(=O)NCC3=C(C=CC(=C3)F)OC4=CC5=C(C=C4)N(N=C5)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H33FN6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
945614-12-0 | |
Record name | Pexmetinib [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0945614120 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pexmetinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16294 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | PEXMETINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3750D0U8B5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.